tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-nitro-1,2-benzoxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-12(2,3)19-11(16)13-10-8-6-7(15(17)18)4-5-9(8)20-14-10/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINQIFCOFSFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857481 | |
| Record name | tert-Butyl (5-nitro-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380629-72-1 | |
| Record name | tert-Butyl (5-nitro-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is classified as a carbamate with the chemical formula and a molecular weight of 279.25 g/mol. Its structure features a tert-butyl group linked to a 5-nitrobenzo[d]isoxazole moiety through a carbamate linkage, which contributes to its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against various pathogens, making it a candidate for agricultural pesticides. The presence of the nitro group enhances its reactivity and potential as an antimicrobial agent.
2. Pesticidal Properties
The compound has been identified as an effective pesticide against several agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This property is particularly valuable in integrated pest management strategies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell behavior.
- Interaction with Biological Targets : Its structural features allow it to interact with various biological targets, potentially including receptors involved in inflammation and cancer progression .
Case Studies
Case Study 1: Pesticidal Efficacy
In a controlled study, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations within 48 hours of application, demonstrating its effectiveness as a pesticide.
Case Study 2: Antitumor Screening
A series of derivatives based on the isoxazole structure were screened for antitumor activity. Compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate | Methoxy group instead of nitro | Potentially different biological activity profile |
| tert-butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate | Amino group at a different position | May exhibit different reactivity and solubility |
| tert-butyl (4-nitrobenzo[d]isoxazol-3-yl)carbamate | Nitro group at position 4 | Variations in biological activity due to position |
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free amine.
Key Methods
-
Anhydrous Acidolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding 5-nitrobenzo[d]isoxazol-3-amine .
-
Catalytic Deprotection : Tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") with triethylsilane enables Boc cleavage under mild conditions .
| Reagents/Conditions | Product | Reaction Time | Reference |
|---|---|---|---|
| TFA (20% v/v), CH₂Cl₂, rt | 5-Nitrobenzo[d]isoxazol-3-amine | 2–4 hours | |
| Magic blue (5 mol%), Et₃SiH, CH₂Cl₂ | 5-Nitrobenzo[d]isoxazol-3-amine | 30 minutes |
Functional Group Transformations
The nitro group serves as a precursor for further modifications, such as reduction to an amine.
Nitro Reduction
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, producing tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate .
| Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | >95% | |
| Fe, HCl, H₂O | tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | ~80% |
Stability and Reactivity
Comparison with Similar Compounds
Structural and Functional Differences
Physical Properties
| Property | Nitro Derivative | Amino Derivative |
|---|---|---|
| Melting Point | 160–162°C | 117–119°C |
| Boiling Point | Not reported | 460.1°C (predicted) |
| Density | 1.306 g/cm³ (predicted) | Not reported |
| pKa | Not reported | 11.73 ± 0.43 |
tert-Butyl (3-(1,3-dioxoisoindolin-2-yl)-5-nitrobenzo[d]isoxazol-6-yl)carbamate
Key Features
- Structure : Incorporates a 1,3-dioxoisoindolin-2-yl group at the 3-position and a nitro group at the 5-position .
- Molecular Formula : C₂₀H₁₇N₅O₇ (molar mass: 425.11 g/mol) .
- Synthesis: Derived via reduction of the nitro group in intermediates using stannous chloride, followed by coupling reactions .
Comparison
- Application: Intermediate in pharmaceutical synthesis (e.g., diamino derivatives for kinase inhibitors) vs. pesticidal use of the parent nitro compound .
- Reactivity : The dioxoisoindolin group enhances steric bulk, influencing binding affinity in drug candidates .
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate (CAS: 1344692-94-9)
- Structural Difference: Methyl (-CH₃) substitution at the 5-position instead of nitro or amino groups .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate generally involves:
- Formation of the isoxazole ring system, often via cyclization of appropriate precursors such as hydroxylamine derivatives with nitriles or carbonyl compounds.
- Introduction of the nitro substituent on the benzene ring fused to the isoxazole.
- Protection of the amino group by tert-butyl carbamate (Boc) to afford the carbamate derivative.
While direct detailed synthetic procedures for this exact compound are limited in open literature, related synthetic routes for isoxazole derivatives and carbamate protection provide a foundation for its preparation.
Isoxazole Core Formation
A key intermediate in the preparation is 3-amino-5-(tert-butyl)isoxazole, which can be synthesized by reacting pivaloylacetonitrile with hydroxylamine under carefully controlled pH and temperature conditions. This method is described in patent CS203945B2, which reports:
- React pivaloylacetonitrile with hydroxylamine hydrochloride in aqueous solution.
- Maintain pH initially around 6.4 to 7.3 by gradual addition of hydrochloric acid.
- Reflux the mixture overnight (~22 hours) to complete the reaction.
- Isolate the product by filtration after solvent removal.
This process yields 3-amino-5-(tert-butyl)isoxazole with approximately 56% yield and high isomeric purity (~91.2% desired isomer).
| Parameter | Condition/Value |
|---|---|
| Starting material | Pivaloylacetonitrile |
| Reagent | Hydroxylamine hydrochloride |
| Solvent | Aqueous solution |
| pH range | 6.2 to 7.3 (controlled) |
| Temperature | Reflux (~100°C) |
| Reaction time | 22 hours |
| Yield | 56% (desired isomer) |
| Purity | 91.2% (by gas chromatography) |
Given the sensitivity of isoxazole rings, mild nitration conditions or introduction of the nitro group prior to ring closure may be preferred.
Carbamate Protection (tert-Butyl Carbamate Installation)
The amino group on the isoxazole ring is protected as a tert-butyl carbamate to yield the final compound. Typical methods for carbamate formation include:
- Reaction of the amino isoxazole intermediate with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
- Use of organic solvents such as dichloromethane or acetonitrile.
- Mild reaction temperatures (room temperature to 40°C).
- Purification by crystallization or chromatography.
This step ensures stability and facilitates handling of the compound for further applications.
Summary Data Table of Preparation Parameters
Research Findings and Considerations
- The preparation of the isoxazole core with tert-butyl substitution is well-documented with optimized pH control critical for maximizing the desired isomer yield.
- Direct synthesis of this compound is less commonly detailed; however, the compound is commercially available for research use, indicating established synthetic routes exist though proprietary or unpublished.
- Future research directions suggest exploring derivatives with modified functional groups to enhance biological activity or materials properties, implying synthetic flexibility in the core preparation steps.
- Safety and environmental impact assessments are recommended due to the use of nitrating agents and potentially hazardous intermediates.
Q & A
Q. What are the standard synthetic routes for tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate?
The compound is typically synthesized via multi-step protocols involving:
- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O under anhydrous conditions (e.g., DCM, -78°C, N₂ atmosphere) to protect amines .
- Coupling reactions : Reaction of intermediates with halogenated pyrimidines or aryl halides using catalysts like Pd(PPh₃)₂Cl₂ and CuI in solvents such as THF or DMAc .
- Nitro group retention : Careful control of reducing agents (e.g., SnCl₂) to avoid premature reduction of the nitro group during subsequent steps . Key intermediates are purified via column chromatography (e.g., EtOAc/DCM gradients) and characterized by LCMS and ¹H NMR .
Q. How is the purity of this compound validated?
Analytical methods include:
- HPLC : To assess purity (>95% in most protocols) .
- LCMS : For molecular ion confirmation (e.g., m/z 424.84 [M+H]⁺ for intermediates) .
- ¹H NMR : To verify structural integrity (e.g., δ 1.46 ppm for Boc-group protons) .
Advanced Research Questions
Q. How do solvent and base selection impact yields in coupling reactions?
Data from synthesis trials (Table 1) highlight critical factors:
| Solvent | Base | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| THF | DIEA | Pd(PPh₃)₂Cl₂, CuI | 58–99 | |
| DCM | K₂CO₃ | – | 85–94 | |
| DMAc | NaHCO₃ | – | 20–83 |
- Polar aprotic solvents (THF, DMAc) : Favor Sonogashira or Ullmann couplings but may require stringent temperature control.
- Bases : DIEA enhances reactivity in Pd-catalyzed reactions, while K₂CO₃ is effective for nucleophilic substitutions .
Q. What strategies prevent side reactions during nitro group transformations?
- Selective reduction : Use SnCl₂ in DMF for nitro-to-amine conversion without disturbing the isoxazole ring .
- Protection : Boc groups stabilize amines during subsequent reactions (e.g., acid-sensitive intermediates require HCl in dioxane for deprotection) .
- Low-temperature quenching : Prevents exothermic decomposition during workup (e.g., gradual warming from -78°C to RT) .
Q. How can column chromatography be optimized for intermediates?
- Gradient elution : 0–50% EtOAc in DCM resolves Boc-protected intermediates with >90% recovery .
- Silica pretreatment : Pre-adsorption of crude residues reduces tailing and improves separation .
- Azeotropic drying : Removal of residual solvents (e.g., toluene/chloroform) minimizes impurities .
Contradiction Analysis
Q. Why do coupling reactions with NaHCO₃ in DMAc show variable yields (20–83%)?
Discrepancies arise from:
- Reaction scale : Industrial-scale syntheses (200 L reactors) achieve higher yields (92%) due to controlled mixing and temperature .
- Catalyst loading : Suboptimal Pd/Cu ratios (<5 mol%) reduce efficiency, as seen in small-scale trials (20% yield) .
- Impurity profiles : Symmetrical urea byproducts form when carbamate intermediates react with excess amines; this is mitigated by stoichiometric reagent control .
Functional Group Reactivity
Q. What are the stability risks for the nitrobenzisoxazole core under basic conditions?
- Ring-opening : Prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures can hydrolyze the isoxazole ring.
- Mitigation : Use pH 5–8 buffers during extractions and avoid prolonged basic conditions .
Methodological Recommendations
Best practices for handling this compound in air-sensitive reactions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
